molecular formula C19H24O8S2 B14071919 (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B14071919
M. Wt: 444.5 g/mol
InChI Key: XOFIBYLQFDNQQG-UHFFFAOYSA-N
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Description

(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a methoxy group, a tosyloxy group, and a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of (S)-2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate (S)-2-methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate. The intermediate is then reacted with another equivalent of p-toluenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted ethers or thioethers.

    Reduction Reactions: Products include sulfides.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is explored for its potential use in drug development and as a prodrug.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles. The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group, which stabilizes the transition state during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Methoxy-2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
  • (S)-2-Methoxy-2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate
  • (S)-2-Methoxy-2-(2-bromoethoxy)ethyl 4-methylbenzenesulfonate

Uniqueness

(S)-2-Methoxy-2-(2-(tosyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates.

Properties

Molecular Formula

C19H24O8S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[1-methoxy-2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H24O8S2/c1-15-4-8-17(9-5-15)28(20,21)26-13-12-25-19(24-3)14-27-29(22,23)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3

InChI Key

XOFIBYLQFDNQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(COS(=O)(=O)C2=CC=C(C=C2)C)OC

Origin of Product

United States

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